molecular formula C6H12O4S B7890581 (3-Methyloxetan-3-yl)methyl methanesulfonate

(3-Methyloxetan-3-yl)methyl methanesulfonate

Cat. No. B7890581
M. Wt: 180.22 g/mol
InChI Key: UEDUZYXWOZILMR-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

Step A To a solution of 3-methyl-3-oxetanemethanol (Aldrich) (3.5 g, 34 mmol) and triethylamine (10 g, 103 mmol) in dichloromethane (100 mL) at 0° C. was added a dichlormethane solution (20 mL) of methanesulfonyl chloride (Aldrich) (5.08 g, 45 mmol). The reaction mixture was stirred at 0° C. for 2 h. Water was added. Organic layer was separated, the aqueous layer was extracted with dichlormethane. The combined organic layers were washed with diluted aqueous HCl solution, saturated aqueous NaHCO3 solution, brine, dried over MgSO4, and concentrated to give methanesulfonic acid 3-methyl-oxetan-3-ylmethyl ester as a yellow oil (6 g, 97%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:6][OH:7])[CH2:5][O:4][CH2:3]1.C(N(CC)CC)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17].O>ClCCl>[CH3:1][C:2]1([CH2:6][O:7][S:16]([CH3:15])(=[O:18])=[O:17])[CH2:5][O:4][CH2:3]1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CC1(COC1)CO
Name
Quantity
10 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.08 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichlormethane
WASH
Type
WASH
Details
The combined organic layers were washed with diluted aqueous HCl solution, saturated aqueous NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(COC1)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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